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Compound of Interest

Methyl 2-bromo-6-
Compound Name:

hydroxybenzoate
CAS No.: 113763-37-4
Cat. No.: B3030946

Get Quote

\ J

Methyl 2-bromo-6-hydroxybenzoate is a substituted aromatic compound belonging to the
family of benzoic acid derivatives. Its structure, featuring a bromine atom, a hydroxyl group,
and a methyl ester on a benzene ring, presents multiple reactive sites. This trifunctional
arrangement makes it a valuable building block in organic synthesis, particularly for creating
highly substituted aromatic systems that are common motifs in active pharmaceutical
ingredients (APIs). The strategic placement of the bromo, hydroxyl, and ester groups allows for
orthogonal chemical modifications, providing a robust platform for generating molecular
diversity in drug discovery campaigns.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling and experimental
design.
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Property Value

Molecular Formula CsH7BrOs

Molecular Weight 231.04 g/mol [1]

IUPAC Name methyl 2-bromo-6-hydroxybenzoate
Appearance Expected to be a solid at room temperature

Sparingly soluble in water, readily soluble in
Solubility common organic solvents like ethyl acetate,

dichloromethane, and methanol.[2]

Synthesis and Purification Protocol

The synthesis of Methyl 2-bromo-6-hydroxybenzoate is typically achieved through a two-step
process starting from 2-hydroxybenzoic acid (salicylic acid). The causality behind this chosen
pathway lies in the directing effects of the hydroxyl group during electrophilic aromatic
substitution and the straightforward nature of the subsequent esterification.

Step 1: Regioselective Bromination of 2-Hydroxybenzoic
Acid
The hydroxyl group is an ortho-, para-directing activator. To achieve bromination at the C6

position (ortho to the hydroxyl and meta to the carboxylic acid), careful control of reaction
conditions is necessary to manage selectivity and prevent polybromination.

Protocol:

¢ Dissolution: Dissolve 2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as glacial
acetic acid. The acid serves as both a solvent and a mild catalyst.

¢ Cooling: Cool the solution to 0-5°C in an ice bath. This is critical to control the reaction rate

and minimize side products.

e Bromination: Slowly add a solution of bromine (Brz, 1.0-1.1 eq) in glacial acetic acid
dropwise to the cooled mixture while stirring. Maintaining a low temperature during addition
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prevents the exothermic reaction from running away and reduces the formation of the
dibrominated product.

o Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours until
the reaction is complete (monitored by TLC).

o Workup: Pour the reaction mixture into cold water to precipitate the crude product, 2-bromo-
6-hydroxybenzoic acid.

 Purification: Collect the solid by vacuum filtration, wash with cold water to remove residual
acid, and recrystallize from an ethanol/water mixture to yield the purified product.

Step 2: Fischer Esterification

The synthesized 2-bromo-6-hydroxybenzoic acid is then converted to its methyl ester via
Fischer esterification.

Protocol:

o Reaction Setup: Suspend 2-bromo-6-hydroxybenzoic acid (1.0 eq) in anhydrous methanol,
which acts as both the solvent and the reactant.

o Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid
(H2S0a4), slowly to the mixture.[3] The acid protonates the carbonyl oxygen of the carboxylic
acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by
methanol.

o Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[3] The elevated temperature
drives the equilibrium towards the ester product.

» Workup: After cooling, pour the reaction mixture into ice water and extract the product with
ethyl acetate.[3]

o Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO3)
solution to neutralize the acid catalyst, followed by a brine wash.[3]

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure to yield crude Methyl 2-bromo-6-

© 2026 BenchChem. All rights reserved. 3/13 Tech Support


https://www.chemicalbook.com/synthesis/methyl-4-bromo-2-hydroxybenzoate.htm
https://www.chemicalbook.com/synthesis/methyl-4-bromo-2-hydroxybenzoate.htm
https://www.chemicalbook.com/synthesis/methyl-4-bromo-2-hydroxybenzoate.htm
https://www.chemicalbook.com/synthesis/methyl-4-bromo-2-hydroxybenzoate.htm
https://www.benchchem.com/product/b3030946/docs?utm_src=pdf-body#introduction-a-profile-of-methyl-2-bromo-6-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

hydroxybenzoate.

» Final Purification: Purify the crude product by flash column chromatography on silica gel to
obtain the final, high-purity compound.[3]

2-Hydroxybenzoic Acid

Br2 / Acetic Acid
0°Cto RT

Step 1:
romination

2-Bromo-6-hydroxybenzoic Acid

Methanol (MeOH)
H2S0a4 (cat.), Reflux

Step 2:
sterification

Methyl 2-bromo-6-hydroxybenzoate

Click to download full resolution via product page
Caption: Synthetic workflow for Methyl 2-bromo-6-hydroxybenzoate.

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure is a cornerstone of chemical synthesis. A combination of
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
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Spectrometry (MS) provides an unambiguous identification of Methyl 2-bromo-6-

hydroxybenzoate.[4]

'H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and

connectivity of hydrogen atoms.

Predicted *H NMR Data (in CDClIs, 400 MHz):

Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~10.0-11.0

Singlet (broad)

1H

Ar-OH

The phenolic
proton is acidic
and often
appears as a
broad singlet. Its
chemical shift is
concentration-

dependent.

~7.30

Doublet of

doublets

1H

Ar-H (C4)

Coupled to both
H3 and H5.

~7.05

Doublet

1H

Ar-H (C5)

Ortho-coupled to
H4.

~6.85

Doublet

1H

Ar-H (C3)

Ortho-coupled to
H4.

~3.95

Singlet

3H

-OCHs

Protons of the
methyl ester
group are in a
single
environment with
no adjacent
protons, resulting

in a singlet.[5]
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3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
For Methyl 2-bromo-6-hydroxybenzoate, eight distinct signals are expected.

Predicted 3C NMR Data (in CDCls, 100 MHz):

Chemical Shift (6, ppm) Assignment Rationale

Carbonyl carbons are highly
~170 C=0 (Ester) deshielded and appear far
downfield.

Aromatic carbon attached to

~155 C-OH (C6) the electron-donating hydroxyl
group.
~135 C-H (C4) Aromatic CH carbon.
~125 C-H (Cb) Aromatic CH carbon.
Quaternary aromatic carbon
~120 C-COOCHs (C1)
attached to the ester group.
~118 C-H (C3) Aromatic CH carbon.
Aromatic carbon attached to
~110 C-Br (C2) the electronegative bromine
atom.
Carbon of the methyl ester
~53 -OCHs

group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Functional Group Description

Broad band, indicative of the
3200-3600 O-H Stretch hydrogen-bonded phenolic
hydroxyl group.[6]

Medium intensity peaks

~3000 Aromatic C-H Stretch characteristic of sp? C-H
bonds.[6]
Strong, sharp absorption from
1680-1720 C=0 Stretch
the ester carbonyl group.[6]
Peaks corresponding to the
~1600 C=C Stretch o o
aromatic ring vibrations.
Strong absorption from the
1000-1300 C-O Stretch

ester C-O bond.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern. For this
compound, the key feature is the isotopic signature of bromine.

Predicted MS Data:

e Molecular lon (M*): Expect two peaks of nearly equal intensity at m/z 230 and 232,
corresponding to the two major isotopes of bromine (7°Br and 8Br). This M, M+2 pattern is a
definitive indicator of a monobrominated compound.

o Key Fragments: Loss of the methoxy group (-OCHs) to give a fragment at m/z 199/201, and
subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 171/173.
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Spectroscopic Techniques Structural Information

Molecular Weight &
Mass Spectrometry Elemental Composition (Br)
IR Spectroscopy [F(ugﬁtl@j(l)Gcrggp))s
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(*H and 2C) Carbon Skeleton

Confirmed Structure:
Methyl 2-bromo-6-
hydroxybenzoate

Click to download full resolution via product page

Caption: Logical workflow for structural elucidation.

Chemical Reactivity and Applications in Drug
Discovery

The utility of Methyl 2-bromo-6-hydroxybenzoate as a synthetic intermediate stems from the
distinct reactivity of its three functional groups. This allows for selective and sequential
modifications, a crucial advantage in multi-step syntheses.

e The Bromine Atom: The aryl bromide is a prime handle for carbon-carbon and carbon-
heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[7]

o Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl
groups. This is a foundational reaction in modern medicinal chemistry for building
molecular complexity.[8]

o Heck and Sonogashira Couplings: Formation of C-C bonds by reacting with alkenes or
terminal alkynes, respectively.[7]

o Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
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e The Phenolic Hydroxyl Group: The acidic proton can be removed by a base, converting the
hydroxyl into a potent nucleophile.

o O-Alkylation/O-Arylation: Reaction with alkyl or aryl halides (e.g., Williamson ether
synthesis) to form ethers.

o O-Acylation: Reaction with acyl chlorides or anhydrides to form esters, which can also
serve as protecting groups.

e The Methyl Ester Group: The ester functionality offers several transformation possibilities.

o Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis to yield
the corresponding carboxylic acid.

o Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAIH4)
to furnish the corresponding benzyl alcohol.

o Amidation: Direct conversion to amides by heating with amines.

The strategic modification of these functional groups allows this molecule to serve as a
versatile scaffold. In fragment-based drug discovery (FBDD), small molecules like this are used
as starting points to build more potent and selective drug candidates by growing the molecule
into the binding pockets of biological targets like enzymes or receptors.[9] The ability to easily
diversify the structure at three different points is highly advantageous for optimizing ligand-
receptor interactions and improving pharmacological properties.[10]

| Methyl 2-bromo-6-hydroxybenzoate |—————

_ /
Bromo Group (
Suzuki Coupling Heck Coupling Buchwald-Hartwig
(C-C bond) (C-C bond) (C-N bond)

Hydroxyl Group (C6) [ Methyl Ester (C1)
O-Alkylation O-Acylation Hydrolysis Reduction Amidation
(Ether formation) (Ester formation) (Carboxylic Acid) (Alcohol) (Amide)

Click to download full resolution via product page
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Caption: Reactivity map of key functional groups.

Safety and Handling

Based on similar halogenated phenolic compounds, Methyl 2-bromo-6-hydroxybenzoate
should be handled with appropriate care.

o GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319),
and may cause respiratory irritation (H335).[1]

o Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of
dust/vapors and contact with skin and eyes.

Conclusion

Methyl 2-bromo-6-hydroxybenzoate is a synthetically valuable building block with a rich
chemical profile. Its well-defined structure, accessible synthesis, and versatile reactivity make it
an important tool for chemists, particularly those in the field of drug discovery. The ability to
perform selective modifications at its three distinct functional groups provides a reliable and
efficient pathway for the creation of complex molecular architectures and the exploration of new
chemical space.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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